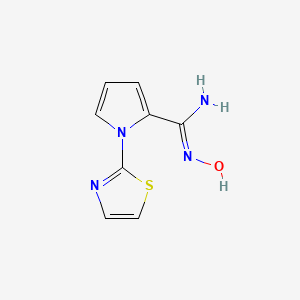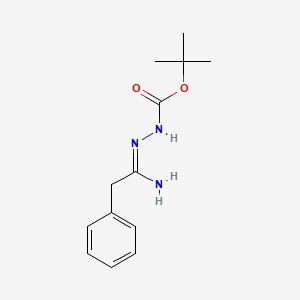
N'-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboximidamide is a synthetic organic compound that features a unique combination of a thiazole ring and a pyrrole ring
Mechanism of Action
- Nortopsentin, a natural 2,4-bis(3′-indolyl)imidazole alkaloid, shares structural similarities with our compound. In nortopsentin, the central imidazole ring is replaced by a 1,2,4-oxadiazole moiety .
Target of Action
Keep in mind that additional studies are necessary to fully characterize its mechanism of action and therapeutic potential . 🌟
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboximidamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with ammonia or primary amines.
Coupling of the Rings: The thiazole and pyrrole rings are then coupled through a series of condensation reactions, often involving the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Introduction of the Hydroxy Group: The hydroxy group is introduced through hydroxylation reactions, typically using reagents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of N’-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboximidamide may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Catalysts and automated systems are often employed to ensure efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles, EDCI, HOBt.
Major Products
Scientific Research Applications
N’-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboximidamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Biological Research: It is used as a tool compound to study various biological processes and pathways, including enzyme inhibition and signal transduction.
Materials Science: The compound is explored for its potential use in the development of novel materials, including polymers and nanomaterials.
Industrial Applications: It is investigated for its potential use in industrial processes, such as catalysis and chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
N’-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboxamide: Similar structure but lacks the imidamide group.
1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carboximidamide: Similar structure but lacks the hydroxy group.
N’-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboxylate: Similar structure but has a carboxylate group instead of the imidamide group.
Uniqueness
N’-Hydroxy-1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carboximidamide is unique due to the presence of both the hydroxy group and the imidamide group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
685107-91-9 |
|---|---|
Molecular Formula |
C8H8N4OS |
Molecular Weight |
208.24 g/mol |
IUPAC Name |
N'-hydroxy-1-(1,3-thiazol-2-yl)pyrrole-2-carboximidamide |
InChI |
InChI=1S/C8H8N4OS/c9-7(11-13)6-2-1-4-12(6)8-10-3-5-14-8/h1-5,13H,(H2,9,11) |
InChI Key |
OZNSWYKDCHOUMH-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=C1)C(=NO)N)C2=NC=CS2 |
Isomeric SMILES |
C1=CN(C(=C1)/C(=N\O)/N)C2=NC=CS2 |
Canonical SMILES |
C1=CN(C(=C1)C(=NO)N)C2=NC=CS2 |
Pictograms |
Corrosive; Acute Toxic |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzyl-[1-(5-methyl-furan-2-YL)-but-3-enyl]-amine hydrochloride](/img/structure/B1311526.png)

![1-[(Naphthalen-1-ylmethyl)-amino]-propan-2-OL hydrochloride](/img/structure/B1311535.png)







![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)

![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)
